![molecular formula C24H18BrN5O3 B3726736 2-hydroxy-5-nitrobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl](methyl)hydrazone](/img/structure/B3726736.png)
2-hydroxy-5-nitrobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl](methyl)hydrazone
Overview
Description
2-Hydroxy-5-nitrobenzaldehyde is a nitroaromatic compound used to prepare Schiff base ligands . The interaction of 2-hydroxy-5-nitrobenzaldehyde and chlorogenic acid (CHL) with the components of the rat hepatic glucose 6-phosphatase system was studied .
Molecular Structure Analysis
The molecular weight of 2-Hydroxy-5-nitrobenzaldehyde is 167.1189 . The IUPAC Standard InChI is InChI=1S/C7H5NO4/c9-4-5-3-6 (10)1-2-7 (5)8 (11)12/h1-4,10H .Chemical Reactions Analysis
The interaction of 2-hydroxy-5-nitrobenzaldehyde and chlorogenic acid (CHL) with the components of the rat hepatic glucose 6-phosphatase system was studied .Physical And Chemical Properties Analysis
The melting point of 2-Hydroxy-5-nitrobenzaldehyde is 125-128 °C (lit.) . The molecular weight is 167.12 . The linear formula is HOC6H3(NO2)CHO .Safety and Hazards
properties
IUPAC Name |
2-[(Z)-[[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]-methylhydrazinylidene]methyl]-4-nitrophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN5O3/c1-29(26-15-18-13-20(30(32)33)11-12-23(18)31)24-27-21(16-5-3-2-4-6-16)14-22(28-24)17-7-9-19(25)10-8-17/h2-15,31H,1H3/b26-15- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGPAEWCFFDLOG-YSMPRRRNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3)N=CC4=C(C=CC(=C4)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=NC(=CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3)/N=C\C4=C(C=CC(=C4)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-nitrobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl](methyl)hydrazone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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